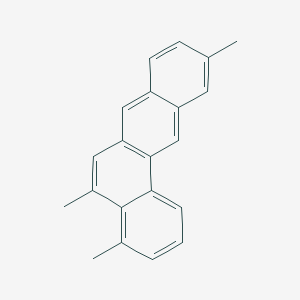

Benz(a)anthracene, 4,5,10-trimethyl-

Description

BenchChem offers high-quality Benz(a)anthracene, 4,5,10-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene, 4,5,10-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18429-71-5 |

|---|---|

Molecular Formula |

C21H18 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4,5,10-trimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18/c1-13-7-8-16-11-18-10-15(3)21-14(2)5-4-6-19(21)20(18)12-17(16)9-13/h4-12H,1-3H3 |

InChI Key |

BABWOXAQJTZWJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C=C(C4=C(C=CC=C34)C)C)C=C2C=C1 |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C4=C(C=CC=C34)C)C)C=C2C=C1 |

Other CAS No. |

18429-71-5 |

Synonyms |

4,5,10-Trimethylbenz[a]anthracene |

Origin of Product |

United States |

Synthesis and Formation Mechanisms in Environmental and Anthropogenic Processes

Pathways of Formation from Incomplete Combustion of Organic Matter

Polycyclic aromatic hydrocarbons (PAHs) are a group of chemicals formed during the incomplete burning of substances like coal, oil, gas, wood, or other organic materials nih.gov. These compounds, including methylated derivatives, are found in complex mixtures such as soot and coal tar, which results from the thermal destruction (pyrolysis) of coal nih.govwikipedia.org. The formation of 4,5,10-trimethylbenz(a)anthracene is a result of high-temperature pyrosynthesis where low-molecular-weight precursors and PAH-forming radicals combine to create larger, more complex molecules mdpi.com.

The formation and growth of the core PAH skeleton in high-temperature environments like combustion flames proceed through several proposed mechanisms. A crucial and well-studied pathway is the Hydrogen Abstraction C2H2 Addition (HACA) mechanism. mdpi.com. This is a two-step process that involves the removal of a hydrogen atom from an existing aromatic molecule, creating a radical site, which is followed by the addition of an acetylene (C2H2) molecule mdpi.com. The HACA mechanism is noted for its efficiency in promoting continuous PAH growth due to the low energy barriers and relative irreversibility of the reactions mdpi.com.

Other significant high-temperature formation routes include:

Hydrogen Abstraction Vinyl Acetylene (HAVA) Mechanism : This pathway is considered viable under a wide range of temperatures and pressures mdpi.com.

Resonance-Stabilized Radical Chain Reactions : Under oxidative conditions at high temperatures, these pathways can lead to the rapid formation of PAHs, bypassing some of the successive addition steps of other mechanisms acs.org.

Diels-Alder Routes : This pathway presents a direct method for forming larger PAHs, though it can be limited by significant energy barriers for subsequent reactions acs.org.

A synergistic collaboration between different mechanisms is often suggested to account for the rapid growth rates of PAHs observed in thermal systems acs.org. The relevance and dominance of any single mechanism depend on specific conditions such as temperature, pressure, and the types of precursors present in the combustion environment acs.orgresearchgate.net.

Table 1: Key High-Temperature PAH Formation Mechanisms

| Mechanism Name | Abbreviation | Description |

|---|---|---|

| Hydrogen Abstraction C₂H₂ Addition | HACA | A two-step process involving hydrogen abstraction from an aromatic ring followed by the addition of acetylene, leading to continued PAH growth. mdpi.com |

| Methyl Addition Cyclization | MAC | Involves the addition of methyl radicals to a PAH structure, followed by hydrogen elimination and ring closure to form a new aromatic ring. mdpi.com |

| Hydrogen Abstraction Vinyl Acetylene Addition | HAVA | A viable mechanism for PAH growth under various temperature and pressure conditions. mdpi.com |

| Diels-Alder Route | DA | A direct pathway for the formation of larger PAH structures, though potentially limited by high energy barriers for subsequent steps. acs.org |

The presence of methyl groups on a PAH structure, as in 4,5,10-trimethylbenz(a)anthracene, points to the critical role of methyl radicals and other methylated precursors in the formation process. The methyl radical is the most abundant alkyl radical in many combustion flames mdpi.com.

One primary pathway for the formation of methylated PAHs is the Methyl Addition Cyclization (MAC) mechanism mdpi.com. This process is initiated by the addition of two or three methyl radicals to an existing PAH structure, forming ethyl or propyl side chains. This is followed by the elimination of hydrogen atoms and a subsequent ring closure, creating a new aromatic ring and resulting in a larger PAH molecule mdpi.com.

Research has shown that the presence of methyl substituents on PAHs is a key factor in their thermal reactions. Methyl groups can reduce the thermal severity required to initiate chemical reactions, effectively lowering the temperature at which polymerization and growth occur nih.gov. A proposed mechanism, known as ipso attack by H atoms (IAHA) , helps explain the transfer of methyl groups between molecules and the formation of fused products during these thermal processes nih.gov. In this mechanism, a hydrogen atom attacks a carbon atom that is already substituted (an ipso-carbon), leading to the formation of π-radicals that can then react with other PAHs nih.gov. The prevalence of methylated and polymethylated PAHs in substances like coal tar further underscores the importance of these formation routes wikipedia.org.

Laboratory Synthesis Approaches for Research Purposes

While PAHs are typically generated as complex mixtures in combustion processes, individual PAH compounds can be manufactured in a laboratory for research purposes nih.gov. Such targeted synthesis is essential for obtaining pure samples of specific isomers like 4,5,10-trimethylbenz(a)anthracene to study their properties without interference from other compounds.

Modern organic synthesis provides precise methods for constructing complex PAH molecules that are often challenging to build. These multi-step approaches allow for the specific placement of substituent groups on the aromatic core. Examples of strategies that can be adapted for the synthesis of specifically substituted PAHs include:

Annulative Dimerization : A method has been developed for the synthesis of PAHs from simple phenol derivatives. This involves a palladium-catalyzed annulative dimerization of a phenylene triflate, followed by an iron(III) chloride-mediated Scholl reaction, which is a type of coupling reaction that forms the final fused PAH structure chemistryviews.org. This strategy simplifies the preparation of PAHs compared to some conventional methods chemistryviews.org.

Double Ring-Closing Reactions : For the synthesis of anthracene derivatives with challenging substitution patterns, a double ring-closing approach has been demonstrated. The process can involve a double intermolecular Wittig reaction followed by a deprotection and an intramolecular double ring-closing condensation reaction to form the final anthracene core chemrxiv.org. Researchers suggest that modifying the starting precursors in this method could allow for the synthesis of a wide variety of substituted derivatives chemrxiv.org.

These targeted synthetic routes provide an atomic level of precision, enabling the creation of specific PAH structures that are inaccessible through combustion-based formation chemistryviews.org.

Table 2: General Laboratory Synthesis Strategies for Substituted PAHs

| Synthetic Strategy | Key Reactions | Application | Source |

|---|---|---|---|

| Annulative Dimerization | Palladium-catalyzed dimerization, FeCl₃-mediated Scholl reaction | Synthesis of PAHs from phenol derivatives. | chemistryviews.org |

| Double Ring-Closing | Intermolecular Wittig reaction, intramolecular condensation | Preparation of specifically substituted anthracene derivatives. | chemrxiv.org |

Metabolic Activation Pathways and Enzyme Systems

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the phase I metabolism of a wide variety of xenobiotics, including PAHs. mdpi.com These enzymes introduce oxygen atoms into the PAH structure, increasing their water solubility and facilitating their excretion. However, this process can also lead to the formation of reactive intermediates. nih.gov

For the parent compound, benz(a)anthracene (B33201), and other methylated derivatives, studies have implicated specific CYP isoforms in their metabolism. In particular, CYP1A1, CYP1A2, and CYP1B1 are known to be highly active in the oxidation of PAHs. nih.gov The expression of these enzymes can be induced by exposure to PAHs themselves, which can alter the rate and profile of metabolism. However, no studies were identified that specifically investigated the role of these or any other CYP isoforms in the biotransformation of Benz(a)anthracene, 4,5,10-trimethyl-.

Formation of Reactive Metabolites

The formation of reactive metabolites is a key step in the carcinogenic activity of many PAHs. evotec.com These electrophilic species can form covalent adducts with nucleophilic sites in DNA, leading to genetic damage.

The "bay-region" theory is a well-established concept in PAH carcinogenesis. It posits that diol-epoxides in which the epoxide ring forms part of a "bay-region" of the hydrocarbon are particularly carcinogenic. epa.gov This theory has been supported by studies on benz(a)anthracene and its derivatives, where the formation of a 3,4-diol-1,2-epoxide is considered a critical activation step. nih.govnih.govdocumentsdelivered.com This bay-region diol-epoxide is highly reactive and can bind to DNA. wikipedia.org There is no available information on the formation of diol-epoxides from Benz(a)anthracene, 4,5,10-trimethyl-.

An alternative pathway for the metabolic activation of PAHs involves the formation of ortho-quinones (o-quinones). These metabolites can exert toxic effects through two primary mechanisms: the formation of stable and depurinating DNA adducts and the generation of reactive oxygen species (ROS) through redox cycling. nih.gov The enzymatic oxidation of PAH trans-dihydrodiols can lead to the formation of catechols, which can then be further oxidized to o-quinones. nih.gov No research has been published on the formation of o-quinones from Benz(a)anthracene, 4,5,10-trimethyl-.

Identification of Alternate Metabolic Activation Pathways

In addition to the diol-epoxide and o-quinone pathways, other metabolic activation mechanisms can contribute to the carcinogenicity of PAHs. These can include the formation of radical cations and other reactive species. For some PAHs, alternative pathways, such as the formation of bis-diol-epoxides, have been identified. nih.gov The scientific literature contains no information on alternate metabolic activation pathways for Benz(a)anthracene, 4,5,10-trimethyl-.

Influence of Methyl Substitutions on Metabolic Activation Efficiency and Specificity

The position and number of methyl groups on the aromatic rings of PAHs can significantly influence their metabolic activation and carcinogenic potential. nih.gov Methylation can affect the electronic properties of the molecule, influencing the sites of enzymatic oxidation and the reactivity of the resulting metabolites. For example, studies on various monomethylated and dimethylated benz(a)anthracenes have demonstrated a wide range of carcinogenic activities, which are attributed to differences in their metabolic activation pathways. capes.gov.brnih.gov However, the specific influence of the 4,5, and 10-position methyl groups on the metabolic activation of Benz(a)anthracene, 4,5,10-trimethyl- has not been studied.

Molecular Mechanisms of Genotoxicity and Carcinogenesis

DNA Adduct Formation and Characterization

The covalent binding of reactive metabolites of PAHs to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. This process can lead to distortions in the DNA helix, resulting in mutations if not properly repaired.

Metabolic activation is a prerequisite for the covalent binding of benz(a)anthracene (B33201) derivatives to DNA. This process typically involves the formation of diol epoxides, which are highly reactive electrophiles. For instance, studies on 7-methylbenz[a]anthracene (B135024) (7-MBA) have shown that it forms adducts with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) residues in DNA. The major DNA adduct identified in mouse epidermis treated with 7-MBA is (+)-anti-7-MBADE-trans-N2-dGuo, formed from the anti-bay-region diol-epoxide. Minor adducts derived from the syn-diol-epoxide are also detected. Similarly, the carcinogenicity of benz(a)anthracene (BA) is linked to its metabolic conversion to diol-epoxides that react with DNA. The bay-region diol-epoxide of BA is considered its ultimate carcinogenic and mutagenic form. nih.gov

The interaction of these reactive metabolites with DNA results in a variety of adducts. For example, in vitro studies with dibenz[a,h]anthracene, another PAH, have identified both deoxyguanosine and deoxyadenosine adducts. nih.gov The primary adducts are formed from the reaction of the bay-region diol epoxides with the exocyclic amino groups of these purine (B94841) bases. nih.gov The types and levels of adducts formed can vary depending on the specific PAH and the metabolic capabilities of the target tissue.

Below is a table summarizing the types of DNA adducts formed by benz(a)anthracene and its derivatives based on available research.

| Compound | DNA Base Adducts | Major Adduct Structure |

| 7-Methylbenz[a]anthracene | Deoxyguanosine (dG), Deoxyadenosine (dA) | (+)-anti-7-MBADE-trans-N2-dGuo |

| Dibenz[a,h]anthracene | Deoxyguanosine (dG), Deoxyadenosine (dA) | Bay-region diolepoxide-deoxyguanosine adducts |

The stereochemistry of the diol epoxide metabolites and the resulting DNA adducts plays a crucial role in the biological activity of PAHs. The spatial arrangement of the chemical groups in the adduct can influence its recognition by DNA repair enzymes and its ability to cause mutations. For many PAHs, the anti-diol epoxides are more tumorigenic than the syn-isomers.

In the case of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the absolute stereochemistry of the major DNA adducts has been determined. nih.gov The major anti-dihydrodiol epoxide-DNA adducts are derived from the (4R,3S)-dihydrodiol (2S,1R)-epoxide, while the major syn-dihydrodiol epoxide-DNA adducts arise from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.gov This stereochemical specificity underscores the importance of the three-dimensional structure of the adducts in their biological consequences. The conformation of the adduct within the DNA helix can affect the fidelity of DNA replication and transcription, potentially leading to the incorporation of incorrect bases and the initiation of cancer.

Oxidative DNA Damage Induction

In addition to the formation of bulky DNA adducts, the metabolic activation of benz(a)anthracene derivatives can also lead to the generation of reactive oxygen species (ROS), which can induce oxidative DNA damage.

The metabolism of PAHs can involve redox cycling of their quinone metabolites. For example, benz(a)anthracene-3,4-dione, a metabolite of benz(a)anthracene, can undergo redox cycling in the presence of enzymes like cytochrome P450 reductase to produce superoxide (B77818) radicals and other ROS. nih.gov Furthermore, some PAH metabolites, such as benz[a]anthracene-trans-3,4-dihydrodiol, can non-enzymatically generate ROS through autoxidation in the presence of metal ions like copper, leading to the formation of hydrogen peroxide. nih.gov Photoirradiation of oxygenated benz[a]anthracene derivatives in the presence of UVA light has also been shown to generate singlet oxygen, a highly reactive form of oxygen. nih.gov

The ROS generated during the metabolism of benz(a)anthracene derivatives can attack DNA bases, leading to the formation of various oxidative lesions. One of the most common and mutagenic of these lesions is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). Studies have shown that metabolites of benz[a]anthracene can induce the formation of 8-oxo-dG in DNA. nih.gov Similarly, topical treatment of mice with DMBA has been found to cause the formation of 8-hydroxyl-2'-deoxyguanosine (another name for 8-oxo-dG) in epidermal DNA. nih.gov The formation of 8-oxo-dG is significant because it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations, which are frequently observed in mutated oncogenes and tumor suppressor genes. nih.gov

The table below summarizes the key aspects of oxidative DNA damage induced by benz(a)anthracene metabolites.

| Mechanism | Reactive Oxygen Species | Resulting DNA Lesion |

| Redox cycling of quinone metabolites | Superoxide radicals, Hydrogen peroxide | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |

| Non-enzymatic autoxidation of dihydrodiols | Hydrogen peroxide | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |

| Photoirradiation | Singlet oxygen | Not specified |

Interactions with Tumor Suppressor Genes (e.g., p53) and Oncogenes

The DNA damage induced by benz(a)anthracene derivatives, both through adduct formation and oxidative stress, can trigger cellular responses that involve key regulatory proteins such as the p53 tumor suppressor.

Research on benz[a]anthracene metabolites has shown that they can induce DNA damage at specific sequences, including a hotspot in the human p53 tumor suppressor gene (codon 273). nih.gov The p53 protein plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis in response to DNA damage. Studies with DMBA have demonstrated that its immunosuppressive effects, which are linked to its carcinogenicity, are dependent on a functional p53 pathway. nih.gov DNA damage caused by DMBA metabolites leads to the activation and accumulation of p53 in the nucleus. nih.gov This activation is signaled by DNA damage sensors such as ATM (Ataxia telangiectasia mutated) and ATR (ATM and Rad3-related). nih.gov

Furthermore, exposure to DMBA has been shown to activate protein-tyrosine kinases, such as Fyn and Lck, which are proto-oncogenes involved in signal transduction pathways that regulate cell growth and differentiation. nih.gov This activation can mimic antigen-receptor signaling in T-cells, potentially leading to altered immune responses and contributing to the carcinogenic process. nih.gov

The interplay between DNA damage, the p53 response, and the activation of oncogenic signaling pathways highlights the complex molecular events that underlie the carcinogenicity of benz(a)anthracene derivatives.

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation and Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov Upon binding to a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govmdpi.com This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcriptional activation of a battery of genes, including those involved in xenobiotic metabolism such as cytochrome P450 enzymes (CYPs). mdpi.comaopwiki.org

While direct experimental data on the interaction of 4,5,10-trimethylbenz(a)anthracene with the AhR pathway is limited, studies on a range of methylated benz(a)anthracenes (MeBaAs) provide significant insights into its likely effects. Research has consistently shown that methyl substitution on the benz(a)anthracene skeleton can significantly influence the compound's ability to activate the AhR. nih.govresearchgate.net

Regulation of AhR-Dependent Gene Expression

Methylation of the benz(a)anthracene molecule generally enhances its AhR-mediated activity. nih.govresearchgate.net Studies on various monomethylated benz(a)anthracenes have demonstrated that they are more potent inducers of AhR-dependent gene expression than the parent compound, benz(a)anthracene. nih.govresearchgate.net For instance, 6-methylbenz(a)anthracene and 9-methylbenz(a)anthracene have been shown to be particularly potent activators of the AhR, with induction equivalency factors (IEFs) more than two orders of magnitude higher than that of benz(a)anthracene. nih.govresearchgate.net This enhanced activity corresponds with a greater induction of cytochrome P450 1A1 (CYP1A1) mRNA levels. nih.govresearchgate.net

Given these findings, it is highly probable that 4,5,10-trimethylbenz(a)anthracene also functions as an agonist of the AhR, leading to the upregulation of AhR target genes. The presence of three methyl groups would be expected to enhance its lipophilicity and potentially its affinity for the AhR, thereby promoting the transcription of metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1. nih.govresearchgate.netnih.gov The induction of these enzymes is a critical first step in the metabolic activation of PAHs, a process that is intrinsically linked to their genotoxicity and carcinogenicity.

| Compound | Relative AhR Activation (Compared to Benz(a)anthracene) | Observed Effect on CYP1A1 mRNA |

|---|---|---|

| Benz(a)anthracene | Baseline | Baseline Induction |

| Monomethylated Benz(a)anthracenes (general) | Higher | Higher Induction |

| 6-Methylbenz(a)anthracene | Significantly Higher (>100x) | Significantly Higher Induction |

| 9-Methylbenz(a)anthracene | Significantly Higher (>100x) | Significantly Higher Induction |

| 7,12-Dimethylbenz(a)anthracene | High | High Induction |

| 4,5,10-Trimethylbenz(a)anthracene | Predicted to be Higher | Predicted to have Higher Induction |

Cross-talk with Other Intracellular Signaling Pathways (e.g., ERK1/2)

The signaling cascades initiated by AhR activation are not isolated but are known to engage in extensive cross-talk with other critical intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov The ERK1/2 pathway is a central regulator of a multitude of cellular processes, including proliferation, differentiation, and survival. nih.gov

While the direct interaction of 4,5,10-trimethylbenz(a)anthracene with the ERK1/2 pathway has not been specifically elucidated, the activation of AhR by other PAHs has been shown to modulate ERK1/2 signaling. This cross-talk can be complex and context-dependent, with reports of both activation and inhibition of the ERK1/2 pathway following AhR activation. The interplay between these two pathways can have significant consequences for cell fate, potentially influencing whether a cell undergoes apoptosis, senescence, or uncontrolled proliferation. The dysregulation of the ERK1/2 pathway is a common feature in many cancers, and its modulation by AhR agonists like methylated benz(a)anthracenes could be a contributing factor to their carcinogenic mechanisms.

Mutagenic Potential and Mutational Spectrum in Prokaryotic and Eukaryotic Systems

The carcinogenicity of many PAHs is directly linked to their ability to induce mutations in the DNA of target cells. nih.gov This mutagenic activity is not inherent to the parent PAH molecule but arises from its metabolic activation to reactive intermediates, primarily diol epoxides, which can form covalent adducts with DNA. nih.gov

In prokaryotic systems, such as the Salmonella typhimurium reverse mutation assay (Ames test), various PAHs and their metabolites have been shown to be mutagenic, typically requiring metabolic activation by an S9 liver fraction. nih.govnih.gov For instance, chlorinated benz(a)anthracene has been shown to induce frameshift mutations in S. typhimurium strain TA98 and base-pair substitutions in strain TA100 in the presence of a rat liver S9 mix. nih.gov It is highly probable that 4,5,10-trimethylbenz(a)anthracene would also test positive in such assays, given the general mutagenicity of methylated PAHs.

In eukaryotic systems, such as cultured mammalian cells, the mutagenic potential of methylated benz(a)anthracenes has been clearly demonstrated. nih.govnih.gov Studies using Chinese hamster V79 cells, which lack the enzymes to metabolize PAHs, have shown that DMBA and its hydroxylated metabolites become mutagenic when co-cultured with cells capable of metabolic activation. nih.govnih.gov The ultimate mutagenic metabolites are believed to be diol epoxides formed in the "bay region" of the molecule. nih.gov

The mutational spectrum refers to the types of genetic alterations induced by a mutagen. service.gov.uk For many PAHs, the characteristic mutations are G:C to T:A transversions, which are thought to arise from the formation of bulky DNA adducts at guanine (B1146940) residues. service.gov.uk While the specific mutational spectrum for 4,5,10-trimethylbenz(a)anthracene has not been determined, it is expected to be similar to that of other carcinogenic PAHs, inducing point mutations and potentially frameshift mutations.

Structure-Activity Relationships in Carcinogenicity and Mutagenicity of Methylated Benz(a)anthracenes

The biological activity of methylated benz(a)anthracenes is highly dependent on the number and position of the methyl groups on the aromatic ring system. nih.govnih.gov These structural features influence the molecule's interaction with metabolizing enzymes, its ability to form the ultimate carcinogenic metabolites, and its interaction with cellular receptors like the AhR.

Impact of Methyl Group Position and Number on Biological Activity

The position of methyl substitution has a profound effect on the carcinogenic and mutagenic potency of benz(a)anthracene derivatives. nih.govacs.org For monomethylated benz(a)anthracenes, substitution at the 7-position confers the highest carcinogenic activity. ca.gov The addition of a second methyl group at the 12-position, as in 7,12-dimethylbenz(a)anthracene (DMBA), creates one of the most potent known PAH carcinogens. nih.govwikipedia.org

However, the addition of further methyl groups does not necessarily lead to increased activity and can, in fact, be detrimental to it. For example, 1,7,12-trimethylbenz(a)anthracene and 2,7,12-trimethylbenz(a)anthracene have been reported to be devoid of carcinogenic activity. acs.orgnih.gov This suggests that methylation at certain positions can hinder the metabolic activation to the ultimate carcinogenic species or promote detoxification pathways.

For 4,5,10-trimethylbenz(a)anthracene, the methyl groups are located on two different rings of the benz(a)anthracene nucleus. The methyl group at the 10-position is in the "K-region," which is a site of metabolic detoxification. However, the methyl groups at the 4- and 5-positions are in proximity to the "bay region," which could influence the formation of the critical diol epoxide metabolite.

| Compound | Methyl Group Positions | Reported Carcinogenic Activity |

|---|---|---|

| 1,7,12-Trimethylbenz(a)anthracene | 1, 7, 12 | Inactive acs.orgnih.gov |

| 2,7,12-Trimethylbenz(a)anthracene | 2, 7, 12 | Inactive acs.orgnih.gov |

| 7,11,12-Trimethylbenz(a)anthracene | 7, 11, 12 | Reduced activity compared to DMBA nih.gov |

| 4,5,10-Trimethylbenz(a)anthracene | 4, 5, 10 | Unknown (Predicted based on SAR) |

Role of Steric Strain in the Bay-Region on Tumorigenic Potency

The "bay-region" theory of PAH carcinogenesis posits that the formation of a diol epoxide in the sterically hindered bay region of the molecule is a key step in their activation to ultimate carcinogens. nih.govresearchgate.net The bay region of benz(a)anthracene is the area between the 1- and 12-positions. Methyl substitution in or near this region can significantly impact the molecule's conformation and reactivity.

A methyl group in the bay region can introduce steric strain, causing the aromatic system to become non-planar. nih.gov This distortion can influence the interaction with metabolizing enzymes and the stability of the resulting diol epoxides. For instance, the introduction of an 11-methyl group to the potent carcinogen 7,12-dimethylbenz(a)anthracene results in 7,11,12-trimethylbenz(a)anthracene, a compound with significantly reduced tumor-initiating activity. nih.gov This is attributed to the increased steric hindrance in the bay region, which may impede the formation or reactivity of the ultimate carcinogenic metabolite.

In the case of 4,5,10-trimethylbenz(a)anthracene, the 4- and 5-methyl groups are adjacent to the bay region. This substitution pattern could introduce significant steric strain, potentially affecting the planarity of the molecule and influencing its metabolic activation pathway. The precise effect of this substitution pattern on its carcinogenic potential would require experimental investigation.

Environmental Fate and Transport Dynamics

Environmental Distribution and Reservoirs (Soil, Water, Air, Sediments)

Like most PAHs, Benz(a)anthracene (B33201), 4,5,10-trimethyl- is distributed across all major environmental compartments, but its physicochemical properties dictate a strong preference for solid and organic-rich matrices. PAHs are found widely in soil, sediments, air, and surface waters, originating primarily from the incomplete combustion of organic materials such as fossil fuels and wood. epa.gov

Due to their low water solubility and low vapor pressure, high molecular weight PAHs and their alkylated derivatives preferentially adsorb to particulate matter. epa.govclu-in.org Consequently, soil and sediments act as the primary environmental sinks or reservoirs for these compounds. clu-in.org Studies have shown that in contaminated areas, such as former coal gasification sites, APAHs can be more abundant than their parent compounds, suggesting greater persistence. nih.gov Given its high lipophilicity, indicated by a high octanol-water partition coefficient (log Pow), Benz(a)anthracene, 4,5,10-trimethyl- is expected to be strongly sorbed to the organic fraction of soils and sediments, limiting its mobility in the aqueous phase. tpsgc-pwgsc.gc.ca

The general distribution pattern for high molecular weight PAHs is characterized by low concentrations in water and air, and significantly higher concentrations in soil and sediment.

Table 1: Physicochemical Properties Influencing Environmental Distribution Data for Benz(a)anthracene, 4,5,10-trimethyl- and its parent compound are provided for comparison.

| Property | Benz(a)anthracene, 4,5,10-trimethyl- | Benz(a)anthracene (Parent Compound) | Significance for Distribution |

|---|---|---|---|

| Molecular Weight | 270.39 g/mol | 228.3 g/mol nih.gov | Higher weight contributes to lower volatility. |

| Water Solubility | Very Low (estimated lower than parent) | 0.0094 - 0.0102 mg/L at 25°C nih.govrivm.nl | Limits presence in the aqueous phase; promotes partitioning to solids. |

| Vapor Pressure | Very Low (estimated lower than parent) | 2.1 x 10-7 mm Hg at 25°C nih.gov | Reduces volatilization from soil/water; favors association with particulate matter in air. |

| Log P (Octanol-Water Partition Coefficient) | 6.07 - 6.8 | 5.61 - 5.8 nih.govinchem.org | Indicates high lipophilicity and a strong tendency to adsorb to organic matter and bioaccumulate. |

| Organic Carbon-Water Partition Coefficient (Koc) | High (estimated higher than parent) | 545,000 - 1,870,000 L/kg nih.gov | Indicates immobility in soil and strong partitioning to sediment. |

Atmospheric Transport, Partitioning, and Deposition Mechanisms

The atmospheric transport of Benz(a)anthracene, 4,5,10-trimethyl- is governed by its low vapor pressure, which dictates that it will exist predominantly in the particulate phase rather than as a vapor. nih.gov PAHs are released into the atmosphere adsorbed on particulates like soot and fly ash. epa.gov These particles can then be transported over long distances, depending on their size. mit.edu This long-range atmospheric transport is responsible for the presence of PAHs in remote environments, far from direct emission sources. mdpi.com

Atmospheric partitioning refers to the distribution of a chemical between the gas and particulate phases. For high molecular weight PAHs like benz(a)anthracene and its alkylated derivatives, partitioning strongly favors the particulate phase. nih.gov This association with airborne particles is the primary mechanism for its atmospheric mobility.

Deposition occurs through two main processes:

Wet Deposition: The removal of PAHs from the atmosphere by precipitation (rain or snow).

Dry Deposition: The gravitational settling of particulate matter or direct transfer of gases to surfaces.

For particle-bound compounds like Benz(a)anthracene, 4,5,10-trimethyl-, both wet and dry deposition are significant removal mechanisms, transferring the contaminant from the atmosphere to soil and water bodies. nih.gov

Aquatic Transport, Solubility, and Sediment Partitioning Behavior

Once deposited into an aquatic environment, the fate of Benz(a)anthracene, 4,5,10-trimethyl- is dominated by its extremely low water solubility and strong tendency to adsorb to solids. epa.govtpsgc-pwgsc.gc.ca The addition of three methyl groups to the benz(a)anthracene structure further decreases its affinity for water compared to the parent compound.

Dissolved-phase transport in water columns is expected to be minimal. Instead, the compound will rapidly partition from the water to suspended organic particles and, ultimately, to bottom sediments. clu-in.orgnih.gov The high organic carbon-water partition coefficient (Koc) of the parent compound, benz(a)anthracene, indicates it is essentially immobile in soil and will bind strongly to sediment. nih.gov The trimethylated derivative is expected to exhibit even stronger sorption behavior.

Recent research indicates that the transport dynamics of alkylated PAHs at the sediment-water interface can be complex and may differ from their unsubstituted parent compounds, with some APAHs moving in the opposite direction across the interface depending on seasonal factors. nih.govacs.org While volatilization from the water surface can be a fate process for some PAHs, it is expected to be slow for this compound due to its low vapor pressure and strong adsorption to sediment, which attenuates volatilization. nih.gov

Bioaccumulation and Trophic Transfer Mechanisms within Ecosystems

The high lipophilicity of Benz(a)anthracene, 4,5,10-trimethyl-, as indicated by its high log Pow value, suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. inchem.orgmdpi.com Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., respiration, ingestion, dermal contact) and concentrates in its tissues at levels higher than the surrounding medium. usask.ca

PAHs accumulate in organisms by direct uptake from water or through the ingestion of contaminated food and suspended particles. usask.ca Because they are fat-soluble, they tend to accumulate in the fatty tissues of organisms. Research on the parent compound, benz(a)anthracene, shows a very high potential for bioconcentration in aquatic organisms. nih.gov Alkylated PAHs are often predicted to be more persistent and bioaccumulative than their parent compounds. nih.govcopernicus.orgcopernicus.org

Trophic transfer, or biomagnification, is the process where the concentration of a contaminant increases in successive trophic levels of a food web. While some PAHs have been shown to biomagnify, the effect is not universal for all compounds in this class. usask.canih.gov Organisms at higher trophic levels can be exposed to Benz(a)anthracene, 4,5,10-trimethyl- by consuming contaminated prey, leading to its transfer through the food chain.

Abiotic Transformation Processes in the Environment

Abiotic transformation refers to the degradation of a chemical through non-biological processes, primarily through reactions with light (photodegradation) or other chemicals.

PAHs can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation. pjoes.com This process, known as photodegradation or photolysis, is a significant transformation pathway for PAHs in sunlit surface waters and on the surface of soils. tandfonline.comnih.gov

The photochemical reaction of the parent compound, benz(a)anthracene, involves reaction with molecular oxygen upon light irradiation to form unstable endoperoxides. nih.gov These intermediates can then rearrange and undergo further oxidation to form more stable products, primarily quinones. nih.gov Studies on the photodegradation of benz(a)anthracene have identified several transformation products, as detailed in the table below. It is expected that Benz(a)anthracene, 4,5,10-trimethyl- would undergo similar photo-oxidative processes, though the positions of the methyl groups may influence the reaction rates and the specific products formed.

Table 2: Identified Photodegradation Products of Benz(a)anthracene (Parent Compound)

| Transformation Product | Formation Pathway | Reference |

|---|---|---|

| Benz(a)anthracene-7,12-dione (BaAQ) | Photo-oxidation of the 7 and 12 positions. | nih.govunict.itresearchgate.net |

| 7,12-dihydroxybenz[a]anthracene | Photoproduct identified in polar solvents. | unict.itresearchgate.net |

PAHs are chemically stable and generally persistent in the environment, particularly when sorbed to soil and sediment, which protects them from degradation. clu-in.org In the atmosphere, vapor-phase PAHs can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). The atmospheric half-life for the parent benz(a)anthracene via this reaction is estimated to be about 8 hours, suggesting this is a significant degradation pathway for any portion of the compound that exists in the vapor phase. nih.gov

In soil and sediment, abiotic chemical degradation can occur through oxidation reactions catalyzed by inorganic minerals, such as metal oxides (e.g., MnO₂, FeₓOᵧ), and soil organic matter, even in the absence of light. tandfonline.com However, alkylated PAHs are generally considered to be more resistant to degradation than their unsubstituted parent compounds, which contributes to their accumulation in aged, contaminated soils. Therefore, Benz(a)anthracene, 4,5,10-trimethyl- is expected to be a persistent compound in soil and sediment environments.

Bioremediation and Biodegradation of Benz(a)anthracene, 4,5,10-trimethyl- Not Documented in Current Scientific Literature

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research detailing the bioremediation and biodegradation strategies for the chemical compound Benz(a)anthracene, 4,5,10-trimethyl-. While extensive research exists on the microbial degradation of the parent compound, benz(a)anthracene, and other polycyclic aromatic hydrocarbons (PAHs), the metabolic pathways and microbial interactions with this specific trimethylated derivative have not been documented in the searched scientific papers.

The initial enzymatic oxidation sites, ring fission mechanisms, and the specific bacterial and fungal strains capable of degrading Benz(a)anthracene, 4,5,10-trimethyl- remain uncharacterized. Consequently, the detailed outline provided regarding microbial degradation mechanisms, including bacterial and fungal pathways, cannot be addressed for this particular compound.

Research into the biodegradation of PAHs has identified various microorganisms and enzymatic systems responsible for breaking down these complex aromatic structures. For instance, studies on benz(a)anthracene have revealed degradation by bacteria such as Mycobacterium sp. and fungi like Fusarium solani and Irpex lacteus. nih.govnih.govnih.gov These studies have elucidated pathways involving initial dioxygenase attacks and subsequent ring cleavage. nih.gov Fungal degradation often involves extracellular enzymes like laccases and cytochrome P450 monooxygenases. nih.gov However, the influence of the three methyl groups at the 4, 5, and 10 positions of the benz(a)anthracene structure on these microbial degradation processes has not been investigated in the available literature. The presence and position of alkyl substituents on PAH rings are known to significantly affect their bioavailability, toxicity, and susceptibility to microbial attack, suggesting that the degradation of Benz(a)anthracene, 4,5,10-trimethyl- would likely follow a unique pathway, which is yet to be explored.

Given the absence of specific data, a detailed article on the bioremediation of Benz(a)anthracene, 4,5,10-trimethyl- cannot be generated at this time. Further research is required to isolate and characterize microorganisms capable of degrading this compound and to understand the biochemical pathways involved.

Bioremediation and Biodegradation Strategies

Microbial Degradation Mechanisms

Fungal Degradation Pathways

Identification of Promising Fungal Strains for High Molecular Weight PAH Degradation

Fungi, particularly white-rot fungi, are recognized for their ability to degrade complex organic pollutants like HMW PAHs. nih.gov This capability is largely attributed to their non-specific extracellular lignin-degrading enzymes, such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). inrs.canih.gov Unlike bacteria, which often utilize PAHs as a direct carbon and energy source, fungi typically degrade these compounds through co-metabolism. nih.gov This means they produce the necessary enzymes for other purposes (like degrading lignin), and these enzymes coincidentally break down PAH molecules.

Several fungal genera have been identified as effective degraders of HMW PAHs, including those with four or more aromatic rings. Strains of Fusarium solani isolated from contaminated mangrove sediments have demonstrated the ability to degrade benz(a)anthracene (B33201), removing up to 60% of the compound in laboratory settings over 40 days. nih.gov Research indicates that laccase may be a key enzyme in this process. nih.gov Similarly, the ligninolytic fungus Irpex lacteus has been shown to degrade over 70% of applied benz(a)anthracene within 14 days in a liquid medium, transforming it first into benz[a]anthracene-7,12-dione. researchgate.net

Other notable fungal species studied for their PAH degradation potential include Pleurotus ostreatus, Phanerochaete chrysosporium, and various species of Aspergillus and Penicillium. nih.govconicet.gov.ar The table below summarizes key fungal strains and their documented efficacy in degrading HMW PAHs.

| Fungal Strain/Species | Target High Molecular Weight PAH(s) | Key Findings & Degradation Efficiency |

| Fusarium solani | Benz(a)anthracene (BAA), Anthracene (ANT) | Degraded 60% of BAA and 40% of ANT within 40 days. Laccase enzyme implicated. nih.gov |

| Irpex lacteus | Benz(a)anthracene (BAA) | Degraded over 70% of BAA in 14 days in a liquid medium. researchgate.net |

| Penicillium janthinellum | Chrysene, Benz(a)anthracene, Benzo(a)pyrene, Dibenz(a,h)anthracene | Achieved 24% to 48% degradation of various HMW PAHs in soil over 100 days. nih.gov |

| Aspergillus terricola | Benz(a)anthracene (BAA), Dibenz(a,h)anthracene, Indeno[1,2,3-cd]pyrene | Showed high laccase activity in the presence of BAA. niof-eg.com |

| Pleurotus ostreatus | Anthracene, Fluoranthene, Pyrene (B120774), Fluorene | Demonstrated synergistic degradation of PAHs when co-cultured with Azospirillum brasilense. nih.gov |

| Phanerochaete chrysosporium | Anthracene, Pyrene | Degradation in soil is dependent on MnP and laccase levels. inrs.ca |

Factors Influencing Biodegradation Efficiency

The rate and extent of PAH biodegradation are controlled by a combination of physical, chemical, and biological factors. Optimizing these conditions is critical for the successful application of bioremediation technologies. ijpab.com

pH: The pH of the soil or medium directly affects microbial growth and the activity of degradative enzymes. Most bacteria and fungi involved in PAH degradation thrive in a neutral to slightly alkaline environment, typically between pH 6 and 8. For instance, the optimal pH for PAH degradation by the bacterium Planomicrobium alkanoclasticum was found to be 7.5. researchgate.net Extreme pH conditions can denature enzymes and inhibit microbial metabolism.

Temperature: Temperature influences the metabolic rates of microorganisms and the physical properties of the pollutants. ijpab.com Higher temperatures generally increase the solubility and bioavailability of PAHs but can also decrease oxygen solubility, which is crucial for aerobic degradation. ijpab.com Studies have shown that optimal temperatures for PAH degradation by many mesophilic bacteria are around 30-35°C. niof-eg.comresearchgate.net However, degradation can still occur at lower temperatures, albeit at a slower rate, which is relevant for bioremediation in colder climates. nih.gov

Nutrient Availability: Microorganisms require essential nutrients, particularly nitrogen and phosphorus, for growth and metabolism. In many contaminated environments, the carbon from pollutants is abundant, but the lack of inorganic nutrients can limit microbial activity. The addition of these nutrients, a process known as biostimulation, is a common strategy to enhance the degradation of PAHs. mdpi.com

Co-metabolism: This is a crucial process, especially for the degradation of complex HMW PAHs. nih.gov In co-metabolism, microorganisms degrading one compound (a primary substrate) produce enzymes that fortuitously transform a second, more complex compound (the co-substrate). For example, the presence of phenanthrene (B1679779), a more readily degradable PAH, was found to significantly enhance the biodegradation of pyrene by a microbial consortium. nih.gov This occurs because the enzymes induced by phenanthrene are also effective against pyrene. Fungi, in particular, rely heavily on co-metabolism to break down HMW PAHs. nih.gov

| Factor | Optimal Range/Condition | Impact on Biodegradation |

| pH | 6.0 - 8.0 (Optimal ~7.5 for some bacteria) | Affects microbial enzyme activity and growth. researchgate.net |

| Temperature | 25°C - 35°C (for mesophiles) | Influences microbial metabolic rates and PAH solubility. niof-eg.comijpab.comresearchgate.net |

| Nutrients | Balanced Carbon:Nitrogen:Phosphorus ratio | Essential for microbial growth and enzyme production. mdpi.com |

| Co-metabolism | Presence of a primary, growth-supporting substrate | Enables degradation of complex PAHs that cannot serve as a sole carbon source. nih.gov |

Phytoremediation Approaches for PAH-Contaminated Environments

Phytoremediation is an environmentally friendly and cost-effective technology that uses plants and their associated root-zone microorganisms (the rhizosphere) to remove, contain, or degrade contaminants in soil and water. mdpi.com For PAHs, the primary mechanism is rhizodegradation, where plants stimulate the growth and activity of PAH-degrading microbes in the soil surrounding their roots. researchgate.net

Plants release organic compounds called exudates from their roots, which serve as a carbon and energy source for soil microorganisms. This creates a nutrient-rich environment that enhances the microbial population and its metabolic activity, leading to increased degradation of pollutants like PAHs. researchgate.net While some plants can take up and accumulate small amounts of LMW PAHs, the degradation of HMW PAHs is almost exclusively due to the enhanced microbial activity in the rhizosphere. innspub.net

Several plant species have been identified as effective for the phytoremediation of PAH-contaminated soils. Grasses, legumes, and fast-growing trees are often selected for their extensive root systems and ability to thrive in contaminated conditions.

| Plant Species | Type | Key Findings |

| Celery (Apium graveolens) | Vegetable | Enhanced PAH bioavailability and stimulated microbial degradation in the rhizosphere. researchgate.net |

| Ryegrass (Lolium sp.) | Grass | Commonly used and effective in stimulating rhizodegradation of PAHs. conicet.gov.ar |

| Tall Fescue (Festuca arundinacea) | Grass | Shown to significantly decrease PAH concentrations in greenhouse studies. researchgate.net |

| Wheat (Triticum aestivum) | Cereal | Exhibited high removal rates for PAHs in contaminated soils. innspub.net |

| Hybrid Poplar (Populus deltoides x P. nigra) | Tree | Significantly decreased concentrations of several PAHs compared to unplanted controls. nih.gov |

| Black Willow (Salix nigra) | Tree | Showed the greatest rate of PAH degradation among several tree species tested. nih.govhoustonmethodist.org |

Development of Enhanced Bioremediation Techniques and Strategies

Standard bioremediation approaches can be slow and inefficient, especially for aged and highly contaminated sites. Consequently, research has focused on developing enhanced techniques to improve the speed and effectiveness of PAH degradation.

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific, pre-selected microorganisms or microbial consortia with potent PAH-degrading capabilities into the contaminated environment. mdpi.com Biostimulation, as mentioned earlier, involves modifying the environment by adding nutrients, oxygen, or other limiting factors to stimulate the activity of the indigenous microbial population. mdpi.com Often, these two strategies are used in combination for a more robust effect.

Co-cultures and Microbial Consortia: The use of mixed microbial cultures (consortia) often leads to more complete degradation of complex pollutant mixtures than single microbial strains. nih.gov Different species can perform different steps in a degradation pathway, preventing the accumulation of toxic intermediates. Fungal-bacterial co-cultures have shown particular promise, significantly improving the degradation and mineralization of HMW PAHs compared to either group alone. nih.gov For example, a consortium of Mycobacterium and Rhodococcus species demonstrated high efficiency in degrading a mix of HMW PAHs. mdpi.com

Use of Surfactants and Biochar: The low water solubility and strong sorption to soil particles (low bioavailability) of HMW PAHs are major obstacles to their biodegradation. mdpi.com Surfactants (surface-active agents) can increase the solubility of PAHs, making them more accessible to microorganisms. mdpi.com Another strategy involves the use of biochar, a charcoal-like material, as an amendment. Biochar can serve as a habitat for microorganisms and can also adsorb PAHs, potentially increasing their contact time with degrading microbes. mdpi.com The combination of immobilized microbial consortia on biochar, along with the addition of nutrients and surfactants, has been shown to achieve up to 60% degradation of HMW PAHs in aged contaminated soil. mdpi.com

Advanced Analytical Methodologies for Environmental and Biological Monitoring

Extraction and Sample Preparation Techniques from Complex Matrices

The initial and most critical step in the analysis of Benz(a)anthracene (B33201), 4,5,10-trimethyl- is its effective extraction from the sample matrix (e.g., soil, sediment, water, or biological tissues) and the removal of interfering co-extractants. The choice of extraction technique depends on the matrix type, the physicochemical properties of the analyte, and the required detection limits.

Liquid-Liquid Extraction (LLE) is a conventional method used for extracting PAHs from aqueous samples. mdpi.com It involves partitioning the target analytes between the aqueous sample and an immiscible organic solvent, such as dichloromethane (B109758) or hexane (B92381). mdpi.comtandfonline.com This technique is effective but can be labor-intensive and require large volumes of organic solvents. tandfonline.commdpi.com

Solid-Phase Extraction (SPE) has become a widely used alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. mdpi.comupm.edu.mymdpi.com In SPE, the sample is passed through a solid sorbent material packed in a cartridge. obrnutafaza.hr For non-polar compounds like PAHs, C18-bonded silica (B1680970) is a common sorbent. obrnutafaza.hrsepscience.com The PAHs are adsorbed onto the sorbent, while more polar matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate organic solvent. obrnutafaza.hr This process not only isolates the analytes but also concentrates them, leading to improved detection limits. upm.edu.my SPE has been successfully applied to extract PAHs from various matrices, including water, edible oils, and drug formulations. sepscience.comthermofisher.comnih.gov

Other advanced extraction methods applicable to solid and semi-solid samples include Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). glsciences.euscielo.br PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. glsciences.eunih.gov

Following extraction, a "clean-up" step is often necessary to remove co-extracted interfering compounds, such as lipids from biological samples, which can interfere with chromatographic analysis. helcom.fi This can be achieved using techniques like gel permeation chromatography (GPC) or by passing the extract through a column containing adsorbents like silica or alumina. helcom.finih.gov

Table 1: Overview of Extraction Techniques for PAHs

| Technique | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Water, liquid samples. | Simple, well-established. | Labor-intensive, large solvent volumes, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, washed, and then eluted with a solvent. | Water, biological fluids, dissolved solids. | Reduced solvent use, high recovery, easily automated, high concentration factor. upm.edu.mymdpi.com | Sorbent selection is critical, potential for matrix effects. |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperature and pressure. | Soil, sediment, biological tissues. | Fast, efficient, low solvent consumption, can be automated. glsciences.euscielo.br | Requires specialized equipment. |

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate Benz(a)anthracene, 4,5,10-trimethyl- from other PAHs and remaining matrix components before detection and quantification. The two primary methods used for PAH analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). nih.govcdc.gov

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including methylated PAHs. tdi-bi.comnih.gov In this method, the sample extract is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they pass through a long, narrow capillary column. tdi-bi.com The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. helcom.fi A common stationary phase for PAH analysis is 5% phenyl methylsilicone (e.g., DB-5MS or HP-5MS). scielo.brhelcom.fitdi-bi.com

After separation in the GC column, the individual compounds enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules, typically using electron impact (EI) ionization, and then separates the resulting ions based on their mass-to-charge ratio (m/z). tdi-bi.comcedre.fr This provides not only quantitative information but also structural information, aiding in the definitive identification of the compound.

For trace-level analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. tdi-bi.comrestek.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, in this case, Benz(a)anthracene, 4,5,10-trimethyl-. gcms.cz Because the instrument spends more time monitoring these specific ions, the signal-to-noise ratio is significantly improved, leading to much lower detection limits and enhanced sensitivity compared to the full-scan mode. restek.comrestek.com This selectivity also helps to reduce interference from co-eluting matrix components, which is crucial for complex samples. mdpi.com

Table 2: Typical GC-MS Parameters for PAH Analysis

| Parameter | Typical Setting/Type |

|---|---|

| Injection Mode | Splitless |

| Column Type | Fused-silica capillary column (e.g., HP-5MS, 30-60 m length) scielo.brtdi-bi.com |

| Carrier Gas | Helium or Hydrogen cedre.frhpst.cz |

| Oven Program | Temperature-programmed ramp (e.g., 50°C to 320°C) cedre.fr |

| Ionization Mode | Electron Impact (EI) at 70 eV tdi-bi.comcedre.fr |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) tdi-bi.comcedre.fr |

To ensure accurate quantification and correct for any analyte loss during sample preparation and analysis, the internal standard method is universally applied. nih.govmdpi.com An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. A known amount of this standard is added to every sample, blank, and calibration standard before any extraction or clean-up steps. tdi-bi.com

For PAH analysis, deuterated PAHs (where hydrogen atoms are replaced by deuterium) are the ideal internal standards. scielo.brtdi-bi.com They have nearly identical chemical and physical properties to their non-deuterated counterparts and elute at very similar retention times in the GC. However, they have a different mass, allowing them to be distinguished and measured independently by the mass spectrometer. mdpi.com By comparing the response of the target analyte to the response of the known amount of the internal standard, a precise and accurate concentration can be calculated. tdi-bi.com

Table 3: Common Deuterated PAHs Used as Internal Standards

| Internal Standard | Use |

|---|---|

| Naphthalene-d8 | Quantification of lower molecular weight PAHs |

| Acenaphthene-d10 | Quantification of lower to medium molecular weight PAHs |

| Phenanthrene-d10 | Quantification of medium molecular weight PAHs |

| Chrysene-d12 | Quantification of higher molecular weight PAHs |

| Perylene-d12 | Quantification of higher molecular weight PAHs |

Source: scielo.brtdi-bi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is another primary technique for the analysis of PAHs, particularly for less volatile or thermally unstable compounds. nih.govglsciences.eu The most common mode for PAH separation is reversed-phase HPLC, where a non-polar stationary phase (typically C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Following separation by the HPLC column, the PAHs are detected by a detector. For PAHs, Ultraviolet (UV) and Fluorescence (FLD) detectors are most commonly used. cdc.govhplc.eu

UV Detection: The UV detector measures the absorbance of UV light by the aromatic rings of the PAH molecules. cdc.gov While it is a robust and universal detector for PAHs, it can sometimes lack the sensitivity and selectivity required for trace analysis in complex matrices. cdc.gov

Fluorescence Detection (FLD): Many PAHs, including benz(a)anthracene derivatives, are naturally fluorescent. They absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. An FLD is highly sensitive and selective because only fluorescent compounds will produce a signal. hplc.eu By carefully selecting the excitation and emission wavelengths, the selectivity for a specific PAH or a group of PAHs can be maximized, significantly reducing interferences and achieving very low detection limits, often in the parts-per-trillion (ng/L) range. cdc.govnih.govresearchgate.net For many PAHs, fluorescence detection offers superior sensitivity compared to UV detection. hplc.eu

Table 4: Comparison of HPLC Detectors for PAH Analysis

| Detector | Principle | Selectivity | Sensitivity |

|---|---|---|---|

| Ultraviolet (UV) | Measures absorbance of UV light by the analyte. | Moderate | Good |

| Fluorescence (FLD) | Measures light emitted by a fluorescent analyte after excitation. | High | Excellent (for fluorescent compounds) hplc.eu |

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

Spectroscopic Characterization Methods (e.g., UV-Vis, NMR, High-Resolution Mass Spectrometry) for Metabolite Identification

The precise identification of metabolites of "Benz(a)anthracene, 4,5,10-trimethyl-" is crucial for understanding its metabolic fate and toxicological profile. Spectroscopic techniques, including UV-Vis absorption spectroscopy, Nuclear Magnetic Resonance (NMR), and high-resolution mass spectrometry (HRMS), are indispensable tools in this endeavor. While specific data for 4,5,10-trimethylbenz(a)anthracene is limited, the principles of spectroscopic characterization can be inferred from studies of parent PAHs and their alkylated derivatives.

UV-Vis Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of metabolites. ¹H NMR provides information about the chemical environment of protons, including their number, connectivity, and stereochemistry. For a metabolite of 4,5,10-trimethylbenz(a)anthracene, ¹H NMR would be instrumental in determining the position of metabolic modification. For example, the chemical shifts and coupling constants of the aromatic protons would change upon the introduction of a substituent on the aromatic ring. The signals from the methyl groups could also provide valuable structural information.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, and thus, metabolic changes would lead to predictable shifts in the ¹³C NMR spectrum. While detailed NMR data for 4,5,10-trimethylbenz(a)anthracene metabolites is scarce, data for related compounds like 1-methylbenz[a]anthracene can provide a basis for comparison.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a key technique for determining the elemental composition of metabolites with high accuracy and precision. This allows for the confident identification of metabolites by providing their exact mass. When coupled with gas chromatography (GC) or liquid chromatography (LC), HRMS can separate complex mixtures of metabolites and provide their mass spectra.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For metabolites of 4,5,10-trimethylbenz(a)anthracene, characteristic fragmentation pathways would be expected. For example, the loss of a hydroxyl group or cleavage of the aromatic ring system can provide clues to the site of metabolism. In studies of related compounds, such as benz[a]anthracene-1,2,3,4-syn tetrol, GC/HRMS has been used to identify metabolites in human serum albumin adducts, demonstrating the power of this technique in biological monitoring researchgate.net.

Quantification and Detection Limits in Diverse Environmental and Biological Matrices

The quantification of "Benz(a)anthracene, 4,5,10-trimethyl-" and its metabolites in environmental and biological samples is essential for assessing exposure and potential risks. The detection limits for these compounds can vary significantly depending on the analytical method employed and the complexity of the sample matrix.

Alkylated PAHs are typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS). For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often used. The detection limits for PAHs in various matrices have been reported in numerous studies. For instance, in sediment samples, detection limits for individual PAHs can range from 0.6 to 5.4 ng/g dry weight nih.gov. Another study reported detection limits of less than 1 µg/kg of dry sample for several PAHs in sediment nih.gov. In lichen, used as a bioindicator, analytical detection limits for individual methylated PAHs were found to be ≤2.5 ng g⁻¹ researchgate.net.

In biological matrices, the quantification of PAHs and their metabolites can be more challenging due to the presence of interfering substances. In human tissues, such as adipose tissue and blood plasma, PAHs can be quantified using GC-MS/MS mdpi.com. Studies on the tissue distribution of PAHs and their derivatives have shown that they can accumulate in various organs, with concentrations depending on the exposure route and the lipophilicity of the compound acs.orgnih.gov.

The following interactive table provides representative detection limits for PAHs in different matrices based on literature data. It is important to note that these are general values, and the specific detection limits for "Benz(a)anthracene, 4,5,10-trimethyl-" may vary.

| Matrix | Analytical Method | Compound Class | Detection Limit Range | Reference |

|---|---|---|---|---|

| Sediment | GC-MS | PAHs | 0.6 - 5.4 ng/g dw | nih.gov |

| Sediment | SPME-GC-MS | PAHs | < 1 µg/kg dw | nih.gov |

| Sediment | GC-MS | PAHs | 0.5 - 1.0 ng/g | mdpi.com |

| Lichen | GC-TOF-MS | Methylated PAHs | ≤ 2.5 ng/g | researchgate.net |

| Katsuobushi (smoked fish) | GC-MS/MS (MRM) | PAHs | 0.011 - 0.134 pg/µL | shimadzu.com |

Challenges in Isomer-Specific Detection and Quantification of Alkylated PAHs and their Metabolites

A significant challenge in the analysis of alkylated PAHs, including "Benz(a)anthracene, 4,5,10-trimethyl-", and their metabolites is the presence of numerous isomers. Alkylated PAHs in environmental samples are complex mixtures of isomers with varying positions and numbers of alkyl groups on the parent aromatic structure.

The co-elution of these isomers in chromatographic separations is a major obstacle to their accurate quantification. Standard GC columns may not provide sufficient resolution to separate all isomers fishersci.com. For example, a study on methylated PAHs with the same molecular weight of 242, which includes isomers of methyl-chrysene, benz[a]anthracene, and benzo[c]phenanthrene, found that their relative response factors in GC-MS analysis varied significantly researchgate.net. This highlights the potential for overestimation or underestimation of concentrations if isomers are not individually resolved and quantified.

The lack of commercially available analytical standards for most alkylated PAH isomers further complicates their quantification researchgate.net. Without authentic standards, the identification and quantification of individual isomers rely on relative response factors, which can introduce significant inaccuracies.

The analysis of metabolites of alkylated PAHs presents even greater challenges. Metabolic processes can generate a wide array of isomeric products, such as hydroxylated and dihydrodiol metabolites. The separation and identification of these polar metabolites often require different chromatographic techniques, such as liquid chromatography, and their quantification is hampered by the same issue of limited availability of reference standards.

Furthermore, the complexity of the sample matrix in both environmental and biological samples can interfere with the detection and quantification of trace levels of these compounds. Matrix effects can suppress or enhance the instrument response, leading to inaccurate results if not properly addressed through rigorous sample preparation and the use of internal standards.

Research Gaps and Future Directions

Further Elucidation of Less Understood Metabolic and Degradation Pathways of Tri-Methylated Benz(a)anthracenes

The biological fate of PAHs is a critical determinant of their toxicological impact. While the metabolism of the parent compound, benz(a)anthracene (B33201), has been studied, the metabolic pathways of its tri-methylated derivatives are not well characterized.

Current Understanding and Identified Gaps:

Bacterial and fungal systems are known to be primary drivers of PAH degradation in the environment. For benz(a)anthracene, fungal degradation, for instance by Irpex lacteus, has been shown to proceed via oxidation to benz(a)anthracene-7,12-dione, which is then further broken down into smaller aromatic acids like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net Similarly, bacterial degradation can initiate through dioxygenation at various positions on the aromatic rings. nih.gov

The presence of methyl groups, as in 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene (B13559), introduces additional sites for metabolic attack, often leading to hydroxylation of the methyl groups or the aromatic ring. nih.govresearchgate.net Fungi like Cunninghamella elegans metabolize 7-methylbenz[a]anthracene to form hydroxylated methyl groups and various dihydrodiols. nih.gov However, the interplay of three methyl groups at the 4, 5, and 10 positions of the benz(a)anthracene core likely introduces complex steric and electronic effects that could lead to novel or less common metabolic pathways. These pathways, including the specific enzymes involved and the resulting metabolites, are currently poorly understood. The potential for the formation of more toxic or persistent metabolites from tri-methylated benz(a)anthracenes compared to the parent compound is a significant knowledge gap.

Proposed Future Research:

Metabolite Identification Studies: In-depth studies using advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and gas chromatography (GC-MS) are needed to identify and quantify the metabolites of 4,5,10-trimethyl-benz(a)anthracene produced by key environmental fungi and bacteria.

Enzymatic Pathway Characterization: Research should focus on identifying the specific cytochrome P450 monooxygenases, dioxygenases, and other enzymes responsible for the initial oxidation and subsequent degradation of tri-methylated benz(a)anthracenes in various microbial species.

Comparative Metabolism Studies: Comparing the metabolic profiles of different tri-methylated benz(a)anthracene isomers will help to understand how the position of methyl groups influences the degradation pathways and the formation of toxic byproducts.

Comprehensive Structure-Activity Relationship Studies Incorporating Advanced Computational Models

Quantitative structure-activity relationship (QSAR) models are invaluable tools for predicting the toxicity and carcinogenicity of chemicals based on their molecular structure, thereby reducing the need for extensive animal testing.

Current Understanding and Identified Gaps:

QSAR studies on PAHs have established that molecular properties such as electronic structure, hydrophobicity, and molecular size are key determinants of their biological activity. nih.govnih.gov For instance, the carcinogenicity of methyl-substituted benz[a]anthracenes has been correlated with the electronic properties of the molecule, which influence the formation of reactive metabolites like diol epoxides. nih.gov Studies on monomethylated benz[a]anthracenes have shown that the position of the methyl group significantly impacts their carcinogenic potential. ca.govnih.gov Furthermore, research on 1,7,12-trimethyl- and 2,7,12-trimethylbenz[a]anthracene has highlighted the complex relationship between methylation patterns and carcinogenicity. nih.govacs.org

However, a comprehensive QSAR model specifically for tri-methylated benz(a)anthracenes, including the 4,5,10-isomer, is lacking. Existing models may not accurately predict the activity of such highly substituted PAHs due to the complex interplay of steric hindrance and electronic effects from the multiple methyl groups. Advanced computational models that can account for these complexities are needed.

Proposed Future Research:

Development of Specific QSAR Models: Future research should focus on developing and validating robust QSAR models specifically for a wide range of methylated benz(a)anthracenes, including various tri-methylated isomers. These models should incorporate a broad set of descriptors, including those that account for steric effects.

Application of Advanced Computational Chemistry: The use of quantum chemical calculations and molecular dynamics simulations can provide deeper insights into the metabolic activation of 4,5,10-trimethyl-benz(a)anthracene and its interaction with biological macromolecules like DNA and receptors. nih.govmit.edu

Integration of High-Throughput Screening Data: Integrating data from high-throughput in vitro toxicity assays with computational models can accelerate the development of predictive models for the carcinogenic and toxic potential of these compounds.

Development of Novel Bioremediation Technologies Tailored for Persistent Alkylated PAHs

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up PAH-contaminated sites. However, the persistence of highly alkylated PAHs presents a significant challenge.

Current Understanding and Identified Gaps:

Current bioremediation strategies for PAHs include bioaugmentation (introducing specific PAH-degrading microorganisms), biostimulation (adding nutrients to enhance the activity of indigenous microorganisms), and the use of microbial consortia. researchgate.netnih.govmdpi.com Fungal-bacterial co-cultures have shown promise in degrading high-molecular-weight PAHs. nih.govimrpress.comnih.gov The low bioavailability of hydrophobic PAHs is a major limiting factor in their bioremediation, and strategies to enhance this, such as the use of surfactants or biochar, are being explored. frontiersin.orgdntb.gov.uanih.gov

Despite these advances, there is a lack of bioremediation technologies specifically tailored to the challenges posed by persistent, highly alkylated PAHs like tri-methylated benz(a)anthracenes. The steric hindrance from multiple methyl groups can make enzymatic attack more difficult, leading to slower degradation rates. Furthermore, the specific microbial strains and consortia most effective at degrading these compounds have not been extensively identified and characterized.

Proposed Future Research:

Screening for Specialized Microorganisms: A concerted effort is needed to isolate and characterize novel bacterial and fungal strains, as well as microbial consortia, with a high capacity for degrading tri-methylated benz(a)anthracenes.

Genetic and Metabolic Engineering: The application of genetic engineering techniques to enhance the degradative capabilities of known PAH-degrading microorganisms could lead to the development of highly efficient "designer" microbes for the bioremediation of sites contaminated with persistent alkylated PAHs.

Advanced Bioreactor and In-Situ Technologies: Research into innovative bioreactor designs and in-situ remediation techniques that improve the bioavailability and mass transfer of highly alkylated PAHs to the degrading microorganisms is crucial for successful field applications.

Advanced Methodologies for Isomer-Specific Analysis and Source Apportionment in Environmental Samples

Accurate assessment of the environmental distribution and sources of 4,5,10-trimethyl-benz(a)anthracene requires sophisticated analytical methods that can distinguish it from its numerous isomers.

Current Understanding and Identified Gaps:

Gas chromatography-mass spectrometry (GC-MS) is the primary tool for the analysis of PAHs in environmental samples. diva-portal.org However, the separation of a large number of alkylated PAH isomers is a significant analytical challenge. Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced resolution for complex mixtures of isomers. researchgate.net Forensic environmental science utilizes diagnostic ratios of different PAHs, including alkylated derivatives, to help identify the sources of contamination, such as petrogenic versus pyrogenic origins. nih.govnih.govresearchgate.netesaa.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.netrsc.org

A major gap exists in the availability of analytical reference standards for many tri-methylated benz(a)anthracene isomers, including the 4,5,10-isomer. This lack of standards hinders their accurate identification and quantification in environmental samples. Furthermore, while diagnostic ratios are useful, their application to complex mixtures of highly alkylated PAHs requires further refinement and validation.

Proposed Future Research:

Synthesis of Analytical Standards: The synthesis of certified reference standards for 4,5,10-trimethyl-benz(a)anthracene and other tri-methylated isomers is a critical prerequisite for advancing research in this area.

Development of Advanced Chromatographic Methods: Further development and optimization of multi-dimensional chromatography techniques are needed for the robust, isomer-specific separation and analysis of tri-methylated benz(a)anthracenes in complex environmental matrices.